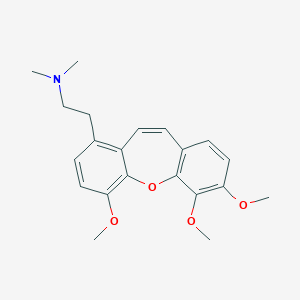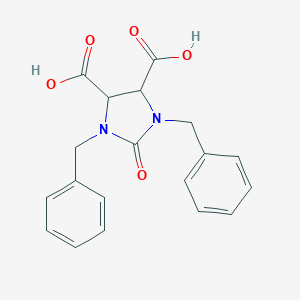![molecular formula C8H5NO3 B034168 [1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole CAS No. 106253-13-8](/img/structure/B34168.png)
[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, one efficient method involves the reaction of 2-aminophenol with an aldehyde in the presence of a metal catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the dioxole ring.
Dioxolo[4,5-g]quinoline: Contains a quinoline ring fused with a dioxole ring.
Dioxolo[4,5-g]pyridine: Features a pyridine ring fused with a dioxole ring.
Uniqueness
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is unique due to its fused benzoxazole and dioxole ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse biological activities .
Properties
CAS No. |
106253-13-8 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-9-12-7/h1-3H,4H2 |
InChI Key |
JPRCLWAEGDLSHQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
Synonyms |
[1,3]Dioxolo[4,5-g]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


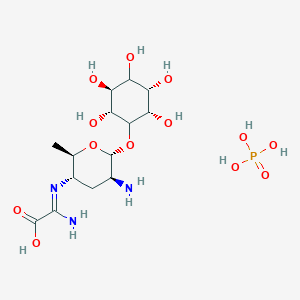

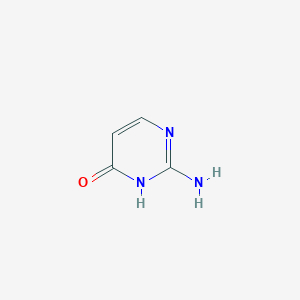


![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
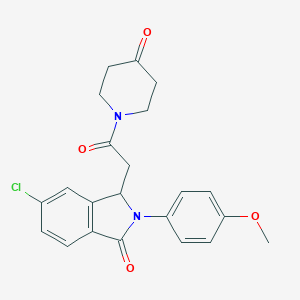

![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one](/img/structure/B34109.png)
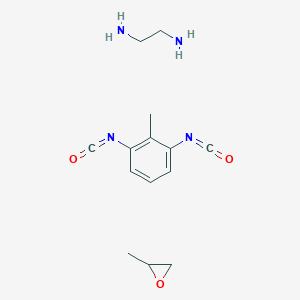

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
